Receptor Selectivity Profile: UDP-Na as a Dual P2Y6 Agonist and P2Y14 Antagonist Compared to UTP and UMP
UDP-Na exhibits a unique dual functional profile at purinergic receptors. It acts as a potent and selective agonist at the human P2Y6 receptor (EC50 = 300 nM) while simultaneously functioning as a competitive antagonist at the human P2Y14 receptor (pEC50 = 7.28, corresponding to a pKB of 7.28) [1]. In contrast, its triphosphate analog, UTP, is a potent agonist at P2Y2 and P2Y4 receptors but displays minimal activity at P2Y6 [2]. The monophosphate analog, UMP, is largely inactive at these receptors, requiring structural modification (e.g., 2-phenethylthio-UMP) to achieve any agonist activity (EC50 = 1.3 μM at P2Y2) [2]. This distinct selectivity profile makes UDP-Na the preferred tool for dissecting P2Y6-mediated signaling pathways without confounding activation of P2Y2 or P2Y4.
| Evidence Dimension | P2Y6 receptor agonist potency (human) |
|---|---|
| Target Compound Data | EC50 = 300 nM; pEC50 = 6.52 |
| Comparator Or Baseline | UTP: Inactive at P2Y6; UMP: Inactive; UDP (free acid): Comparable |
| Quantified Difference | UDP-Na is a potent and selective P2Y6 agonist, whereas UTP and UMP lack activity at this receptor. |
| Conditions | Human P2Y6 receptor expressed in 1321N1 astrocytoma cells; measured by intracellular calcium mobilization. |
Why This Matters
For researchers studying P2Y6-mediated processes, UDP-Na provides a specific tool to activate this receptor without the off-target effects on P2Y2/P2Y4 that would occur with UTP.
- [1] Carter, R. L., et al. (2009). Quantification of Gi-mediated inhibition of adenylyl cyclase activity reveals that UDP is a potent agonist of the human P2Y14 receptor. Molecular Pharmacology, 76(6), 1341-1348. View Source
- [2] El-Tayeb, A., et al. (2011). Structural modifications of UMP, UDP, and UTP leading to subtype-selective agonists for P2Y2, P2Y4, and P2Y6 receptors. Journal of Medicinal Chemistry, 54(8), 2878-2890. View Source
